molecular formula C16H14FN3O B4326269 N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenyl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenyl)acetamide

Cat. No. B4326269
M. Wt: 283.30 g/mol
InChI Key: DJEIKNSNXPRPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenyl)acetamide, also known as BF-5m, is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a protein complex involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenyl)acetamide has been shown to have significant biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenyl)acetamide has also been shown to reduce oxidative stress and lipid peroxidation, which are associated with various diseases, including cancer, diabetes, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high stability and solubility in various solvents. N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenyl)acetamide also has low toxicity and does not exhibit significant adverse effects on cells or tissues. However, one of the limitations of N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenyl)acetamide is its limited water solubility, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the research and development of N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenyl)acetamide. One potential direction is to investigate its potential applications in the treatment of various inflammatory diseases, including arthritis, colitis, and asthma. Another direction is to study its potential as a fluorescent probe for detecting metal ions in biological samples. Furthermore, the development of novel derivatives of N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenyl)acetamide with improved water solubility and bioavailability may enhance its potential for therapeutic applications.
Conclusion:
In conclusion, N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenyl)acetamide is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method is simple and efficient, and it exhibits significant anti-inflammatory, antioxidant, and anticancer properties. N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenyl)acetamide has several advantages for lab experiments, but its limited water solubility is a potential limitation. Further research and development of N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenyl)acetamide and its derivatives may lead to the discovery of novel therapeutic agents for the treatment of various diseases.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenyl)acetamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenyl)acetamide has also been shown to have a protective effect on the liver and kidneys. In addition, N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenyl)acetamide has been investigated for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c17-12-7-5-11(6-8-12)9-16(21)18-10-15-19-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEIKNSNXPRPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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